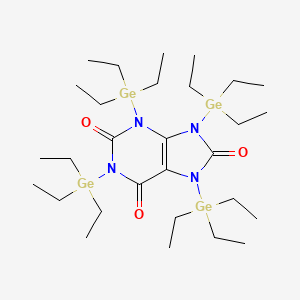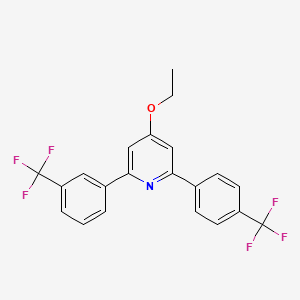![molecular formula C27H42N2O B14292680 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine CAS No. 122957-75-9](/img/structure/B14292680.png)
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 6-methyloctyloxy group and a 4-octylphenyl group.
Méthodes De Préparation
The synthesis of 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:
Preparation of the starting materials: The synthesis begins with the preparation of the appropriate boronic acid or ester and the halogenated pyrimidine derivative.
Coupling reaction: The boronic acid or ester is then coupled with the halogenated pyrimidine derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups such as nitro or carbonyl groups to amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles like amines or thiols replace existing substituents on the pyrimidine ring.
Coupling reactions: As mentioned earlier, the compound can participate in coupling reactions like Suzuki–Miyaura coupling to form new carbon–carbon bonds.
Applications De Recherche Scientifique
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new organic materials with specific properties.
Biology: In biological research, the compound can be used as a probe or ligand to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its pyrimidine core is a common scaffold in many pharmaceuticals, and modifications to its structure can lead to compounds with improved therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials, such as liquid crystals for display technologies or organic semiconductors for electronic devices.
Mécanisme D'action
The mechanism of action of 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The presence of the 6-methyloctyloxy and 4-octylphenyl groups can enhance the compound’s binding affinity and selectivity for specific targets.
Comparaison Avec Des Composés Similaires
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can be compared with other similar compounds, such as:
2-Phenylpyrimidine: This compound has a simpler structure with only a phenyl group attached to the pyrimidine ring. It lacks the additional alkyl and alkoxy substituents, making it less versatile in terms of chemical reactivity and applications.
5-(Alkoxy)pyrimidines: These compounds have alkoxy groups attached to the pyrimidine ring but may not have the additional phenyl or alkyl substituents. They can be used in similar applications but may have different physical and chemical properties.
4-Alkylphenylpyrimidines: These compounds have alkyl groups attached to the phenyl ring, similar to this compound. the absence of the alkoxy group on the pyrimidine ring can affect their reactivity and binding properties.
The uniqueness of this compound lies in its combination of alkyl, alkoxy, and phenyl substituents, which provide a balance of hydrophobicity, electronic properties, and steric effects, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
122957-75-9 |
|---|---|
Formule moléculaire |
C27H42N2O |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
5-(6-methyloctoxy)-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-4-6-7-8-9-12-15-24-16-18-25(19-17-24)27-28-21-26(22-29-27)30-20-13-10-11-14-23(3)5-2/h16-19,21-23H,4-15,20H2,1-3H3 |
Clé InChI |
KVJSKATUBOKOMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
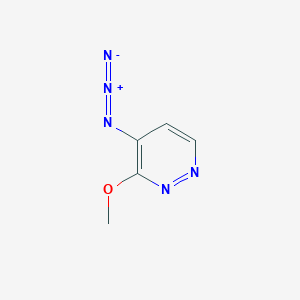
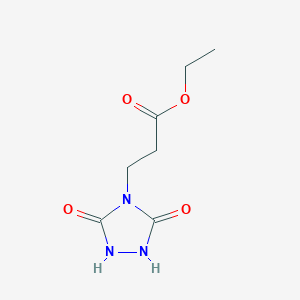
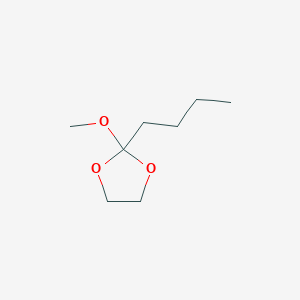
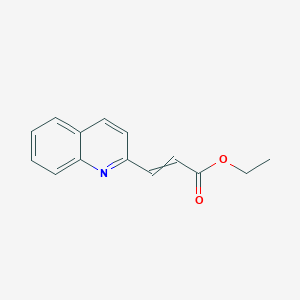
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
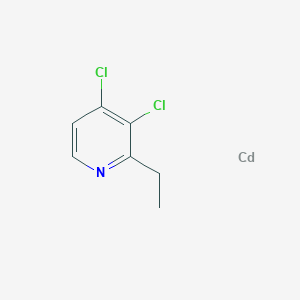
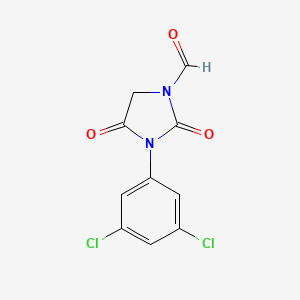
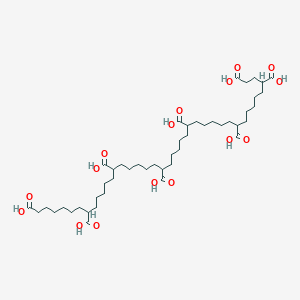

![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
